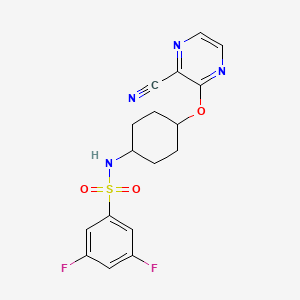

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O3S and its molecular weight is 394.4. The purity is usually 95%.

BenchChem offers high-quality N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

COX-2 Inhibitor Development

Research on sulfonamide derivatives has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into certain sulfonamide compounds has been shown to preserve COX-2 potency while significantly increasing COX-1/COX-2 selectivity. This advancement has resulted in the identification of potent and selective COX-2 inhibitors like JTE-522, which is in phase II clinical trials for treating conditions such as rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Catalysis and Oxidation Studies

Sulfonamide-substituted iron phthalocyanines have been explored for their potential as oxidation catalysts. These compounds exhibit remarkable stability under oxidative conditions and have been utilized in the oxidation of olefins like cyclohexene, leading to the formation of allylic ketones. Such research opens up new pathways for the development of efficient and stable catalysts in synthetic chemistry (Işci et al., 2014).

Synthesis of Benzonitriles

The electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates a benign approach for the synthesis of various benzonitriles. This methodology allows for the successful cyanation of electronically diverse and sterically demanding aryl bromides, including functionalized substrates, showcasing the versatility and efficiency of this synthetic route for producing pharmaceutical intermediates (Anbarasan et al., 2011).

Anticancer and Carbonic Anhydrase Inhibition

New dibenzenesulfonamides have been synthesized and shown to induce apoptosis and autophagy pathways in cancer cell lines, alongside exhibiting carbonic anhydrase inhibitory effects. Such compounds not only provide insights into novel anticancer strategies but also contribute to understanding the role of sulfonamides in modulating enzyme activity, offering potential leads for the development of cancer therapeutics (Gul et al., 2018).

Bacterial Biofilm Inhibition

Research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides has highlighted their potential in inhibiting bacterial biofilms. Certain synthesized molecules have shown effective inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, presenting a new avenue for addressing bacterial resistance through biofilm disruption (Abbasi et al., 2020).

Propriétés

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O3S/c18-11-7-12(19)9-15(8-11)27(24,25)23-13-1-3-14(4-2-13)26-17-16(10-20)21-5-6-22-17/h5-9,13-14,23H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBILDUCAARPSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-difluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2615913.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2615915.png)

![3-({[6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2615916.png)

![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B2615921.png)

![N-[(4-fluorophenyl)methyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2615929.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2615932.png)